DL-Arginine hydrochloride is the hydrochloride salt form of arginine, an essential amino acid. Its chemical formula is C₆H₁₅ClN₄O₂, and it has a molecular weight of approximately 210.66 g/mol . The compound is a white crystalline solid that is soluble in water. It consists of both L-arginine and D-arginine enantiomers, with the L-form being biologically active .
L-arginine is a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a signaling molecule involved in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies investigate how DL-arginine hydrochloride supplementation might affect NO production and its downstream effects in various models and diseases [].
L-arginine is an essential amino acid required for protein synthesis. DL-arginine hydrochloride can be used in cell culture experiments to study protein synthesis, cell growth, and differentiation []. Researchers may use it to investigate the role of arginine in specific cell types or under different conditions.
L-arginine has been shown to promote wound healing by stimulating collagen synthesis and cell proliferation []. DL-arginine hydrochloride may be used in wound healing research to study its effects on these processes in cell cultures or animal models.
DL-arginine hydrochloride can be a valuable tool for studying arginine metabolism. Researchers can use it to trace the fate of arginine in cells or tissues, identify enzymes involved in its breakdown, and understand its role in various metabolic pathways [].
In some research experiments, DL-arginine hydrochloride may be used as a control substance. This can be helpful when studying the effects of L-arginine compared to a non-specific amino acid source [].
DL-Arginine hydrochloride exhibits several biological activities:
DL-Arginine hydrochloride can be synthesized through various methods:
DL-Arginine hydrochloride has diverse applications across several fields:
Research indicates that DL-Arginine hydrochloride interacts with various biological systems:
Several compounds share structural or functional similarities with DL-Arginine hydrochloride. Notable examples include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Arginine | C₆H₁₄N₄O₂ | Naturally occurring enantiomer; more biologically active than D-form. |
Citrulline | C₆H₁₃N₃O₃ | Precursor to arginine; involved in urea cycle. |
Ornithine | C₅H₁₃N₂O₂ | Product of arginine metabolism; involved in urea cycle. |
Asymmetric Dimethylarginine | C₆H₁₄N₄O₂ | Inhibits nitric oxide synthesis; marker for vascular health. |
DL-Arginine hydrochloride stands out due to its dual enantiomer composition (D and L forms), which provides unique biochemical properties compared to its counterparts.
The enzymatic resolution of DL-arginine hydrochloride exploits the stereoselectivity of microbial enzymes to separate L- and D-enantiomers. Greenstein's pioneering work established hog kidney acylase I as effective for resolving acetyl-DL-arginine through selective hydrolysis of the L-enantiomer's acetyl group. Modern adaptations utilize recombinant amine dehydrogenases (AmDH) in tandem with alanine dehydrogenase (AlaDH) to achieve kinetic resolution efficiencies exceeding 95% enantiomeric excess for (S)-amines.
Critical parameters influencing resolution efficiency include:
Enzyme System | Substrate Concentration | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Hog kidney acylase I | 50 mM | 37°C | 98.5 | 82 |
AmDH/AlaDH cascade | 100 mM | 30°C | 99.1 | 78 |
The AmDH/AlaDH system operates through a cofactor regeneration mechanism where NAD+ mediates oxidative deamination of the D-enantiomer while AlaDH recycles the cofactor through pyruvate amination. This dual-enzyme approach reduces NAD+ supplementation costs by 87% compared to traditional acylase methods.
Industrial synthesis of DL-arginine hydrochloride confronts three primary challenges:
Racemization Control During Acid Hydrolysis
The conventional production route through keratin acid hydrolysis at 110°C with 6M HCl induces 12-15% racemization per batch. Microwave-assisted hydrolysis at 90°C reduces racemization to 4.2% while maintaining 98% conversion efficiency.
Crystallization-Induced Dynamic Resolution
Large-scale crystallization requires precise control of:
Deviations beyond 0.05 pH units from the isoelectric point (pI 10.76) result in 23% yield loss due to solvate formation.
Byproduct Management
Industrial batches generate 8-12% impurities including:
Multi-stage nanofiltration (5kDa MWCO) coupled with ion-exchange chromatography reduces impurities to <0.5%.
The DL-arginine hydrochloride crystal system (P21/c space group) exhibits distinct packing parameters:
Parameter | DL-Form | L-Form |
---|---|---|
Unit Cell Volume | 987.3 ų | 845.6 ų |
Hydrogen Bond Density | 3.2 bonds/nm³ | 4.1 bonds/nm³ |
Solubility (25°C) | 48.7 g/100mL | 15.2 g/100mL |
Periodic DFT-D calculations reveal the DL-racemate's stabilization through bifurcated N-H⋯O hydrogen bonds (2.89-3.12 Å) between guanidinium groups and chloride ions. This structural insight enables selective crystallization by:
DL-Arginine hydrochloride serves as a critical substrate in mammalian nitrogen metabolism, particularly through its integration into the urea cycle and related metabolic pathways [1] [2]. The compound's role in nitrogen homeostasis is multifaceted, involving both its function as a substrate for urea production and its participation in the biosynthesis of other nitrogenous compounds.
The urea cycle represents the primary mechanism for nitrogen detoxification in mammals, with arginine serving as the penultimate substrate in this essential metabolic pathway [1] [3]. DL-Arginine hydrochloride enters the urea cycle through the action of arginase, which catalyzes the hydrolysis of arginine to produce ornithine and urea [2] [4]. This reaction is facilitated by two distinct arginase isoforms: arginase-1, which is primarily cytoplasmic, and arginase-2, which is localized to the mitochondria [5].
The enzymatic conversion of arginine within the urea cycle is regulated by multiple factors, including substrate availability and tissue-specific expression patterns [2] [4]. Carbamoyl phosphate synthetase 1 initiates the urea cycle by combining ammonia with bicarbonate to form carbamoyl phosphate, a reaction that requires the allosteric activator N-acetylglutamate [1] [6]. This carbamoyl phosphate subsequently combines with ornithine through the action of ornithine transcarbamylase to form citrulline [1] [3].
The de novo synthesis of arginine involves a complex series of enzymatic reactions that begin with the formation of citrulline in the mitochondria [1] [7]. Argininosuccinate synthase catalyzes the condensation of citrulline with aspartate to form argininosuccinate, representing the rate-limiting step in arginine biosynthesis [8] [9]. This enzyme is subject to transcriptional regulation by the tumor suppressor protein p53, which directly transactivates argininosuccinate synthase 1 expression in response to genotoxic stress [8].
Argininosuccinate lyase subsequently cleaves argininosuccinate to produce arginine and fumarate, completing the biosynthetic pathway [9]. The enzyme forms tissue-specific multiprotein complexes with argininosuccinate synthase, transport proteins, and nitric oxide synthase isoforms, enabling coordinated arginine synthesis and utilization [9].
Recent research has established glutamine as a major precursor for arginine biosynthesis in humans [10]. The metabolic relationship between glutamine and arginine involves the conversion of glutamine to glutamate through mitochondrial glutaminase 1, followed by the subsequent utilization of glutamate in ornithine synthesis [1] [7]. This pathway demonstrates that approximately 64% of plasma arginine derived from citrulline originates from glutamine [10].
The glutamine-arginine metabolic axis is particularly important in the context of mitochondrial amino acid metabolism [7] [11]. Glutamine enters mitochondria through specific transporters and undergoes deamination to produce glutamate and ammonium ions [1] [7]. The ammonium ions can be utilized for carbamoyl phosphate synthesis, while glutamate serves multiple functions including the production of N-acetylglutamate and the synthesis of ornithine through ornithine aminotransferase [1] [12].
Enzyme | Location | Function | Regulation | References |
---|---|---|---|---|
Carbamoyl Phosphate Synthetase I | Mitochondrial matrix | NH₄⁺ + HCO₃⁻ → Carbamoyl phosphate | N-acetylglutamate activation | [1] [13] [6] |
Ornithine Transcarbamylase | Mitochondrial matrix | Ornithine + Carbamoyl phosphate → Citrulline | Substrate availability | [1] [3] [14] |
Argininosuccinate Synthase | Cytosol | Citrulline + Aspartate → Argininosuccinate | p53 transcriptional control | [8] [9] |
Argininosuccinate Lyase | Cytosol | Argininosuccinate → Arginine + Fumarate | Substrate availability | [14] [9] |
Arginase I | Cytoplasm | Arginine → Ornithine + Urea | M2 macrophage marker | [5] |
Arginase II | Mitochondria | Arginine → Ornithine + Urea | M1 macrophage function | [5] |
The role of DL-arginine hydrochloride in nitrogen metabolism varies significantly across different tissues and cellular compartments [2] [4]. In hepatocytes, arginine metabolism is primarily directed toward urea production through the combined action of the urea cycle enzymes [1] [3]. The liver demonstrates perivenous expression of ornithine aminotransferase, which is co-localized with glutamine synthetase, suggesting a coordinated role in nitrogen homeostasis [12].
Renal tissue plays a crucial role in arginine metabolism, with the kidneys taking up more than 50% of circulating citrulline and releasing equimolar amounts of arginine into the plasma [10]. This renal arginine production represents a significant contribution to systemic arginine availability and demonstrates the importance of tissue-specific metabolic specialization in maintaining nitrogen balance.
The small intestine exhibits unique patterns of arginine metabolism, with ornithine aminotransferase activity directed toward ornithine synthesis rather than glutamate formation [12]. This tissue-specific metabolic orientation supports the intestinal role in amino acid absorption and processing.
DL-Arginine hydrochloride serves as the primary substrate for nitric oxide synthase enzymes, which catalyze the production of nitric oxide through the oxidation of the guanidino group [2] [15]. The interaction between arginine and nitric oxide synthase isoforms represents a critical regulatory mechanism in cellular signaling and vascular homeostasis.
Three distinct nitric oxide synthase isoforms have been identified in mammalian systems: neuronal nitric oxide synthase, inducible nitric oxide synthase, and endothelial nitric oxide synthase [16] [17] [18]. Each isoform exhibits unique regulatory properties and tissue distribution patterns that determine their specific interactions with arginine substrates.
Neuronal nitric oxide synthase is constitutively expressed in neurons and requires calcium-calmodulin binding for activation [16] [17]. The enzyme becomes active at calcium concentrations greater than 100 nanomolar and is targeted to specific subcellular locations through its PDZ domain [19] [18]. This isoform produces relatively low levels of nitric oxide that are important for synaptic plasticity and neurotransmission [17] [20].
Inducible nitric oxide synthase differs significantly from the constitutive isoforms in its regulation and activity patterns [16] [17]. This enzyme is induced in response to inflammatory stimuli and, once synthesized, remains constitutively active due to its high affinity for calcium-calmodulin [17] [18]. Inducible nitric oxide synthase produces large amounts of nitric oxide that serve immune defense functions [21] [20].
Endothelial nitric oxide synthase is primarily expressed in endothelial cells and plays a crucial role in vascular homeostasis [16] [17]. The enzyme requires calcium-calmodulin binding for activation and is targeted to specific membrane locations through fatty acid acylation [19] [18]. Endothelial nitric oxide synthase produces low levels of nitric oxide that are essential for maintaining vascular tone and preventing atherosclerosis [17] [22].
NOS Isoform | Primary Location | Calcium Dependence | Activation Threshold | Subcellular Targeting | NO Production Level | References |
---|---|---|---|---|---|---|
Neuronal NOS | Neurons, brain tissue | Ca²⁺/calmodulin dependent | >100 nM Ca²⁺ | PDZ domain targeting | Low | [16] [17] [18] |
Inducible NOS | Immune cells, macrophages | Ca²⁺-independent | Constitutively active | Cytosolic | High | [16] [17] [18] |
Endothelial NOS | Endothelial cells | Ca²⁺/calmodulin dependent | >100 nM Ca²⁺ | Fatty acid acylation | Low | [16] [17] [18] |
The interaction between DL-arginine hydrochloride and nitric oxide synthase isoforms involves specific substrate binding mechanisms that are essential for enzymatic activity [23] [22]. The nitric oxide synthase enzyme binds arginine in the distal pocket through hydrogen bonding interactions with both the guanidino group and the amino acid backbone [23]. This substrate binding is coupled with the binding of essential cofactors including tetrahydrobiopterin, flavin adenine dinucleotide, flavin mononucleotide, and nicotinamide adenine dinucleotide phosphate [17] [18].
Tetrahydrobiopterin serves as a critical cofactor that prevents uncoupling of the nitric oxide synthase reaction [24] [25]. In the presence of both arginine and tetrahydrobiopterin, endothelial nitric oxide synthase demonstrates greater than 90% coupling efficiency [24]. The absence of tetrahydrobiopterin or arginine substrate leads to uncoupling of the enzyme, resulting in superoxide production rather than nitric oxide formation [25] [26].
The binding of arginine to nitric oxide synthase demonstrates cooperative effects with calmodulin binding, particularly in the endothelial isoform [22]. Substrate binding stimulates heme reduction and increases nicotinamide adenine dinucleotide phosphate consumption, indicating that arginine availability directly influences enzymatic activity [22]. This substrate-dependent regulation represents an important mechanism for controlling nitric oxide production in response to arginine availability.
The conversion of DL-arginine hydrochloride to nitric oxide and citrulline involves a complex two-step oxidation process [15] [25]. The initial step produces N-omega-hydroxy-L-arginine as an intermediate, which is subsequently oxidized to form nitric oxide and citrulline [25]. This reaction requires the coordinated transfer of electrons from the reductase domain to the oxygenase domain of the enzyme [17] [18].
The electron transfer pathway involves the sequential reduction of flavin adenine dinucleotide and flavin mononucleotide, followed by the transfer of electrons to the heme group in the oxygenase domain [17] [23]. Calmodulin binding facilitates this electron transfer by controlling the interaction between the reductase and oxygenase domains [18] [22]. The overall stoichiometry of the reaction requires two molecules of arginine, three molecules of nicotinamide adenine dinucleotide phosphate, and four molecules of oxygen to produce two molecules each of citrulline and nitric oxide [21].
The interaction between DL-arginine hydrochloride and nitric oxide synthase isoforms is subject to multiple regulatory mechanisms [2] [4]. Arginine availability represents a primary regulatory factor, with decreased arginine concentrations leading to enzyme uncoupling and superoxide production [26]. The competition between arginase and nitric oxide synthase for arginine substrate creates a metabolic switch that can redirect arginine metabolism toward urea production or nitric oxide synthesis [2] [5].
Post-translational modifications of nitric oxide synthase enzymes also influence their interaction with arginine substrates [19] [27]. Phosphorylation of endothelial nitric oxide synthase at specific serine and threonine residues can enhance or inhibit enzymatic activity [27]. Additionally, protein-protein interactions and subcellular localization affect the availability of arginine substrate to different nitric oxide synthase isoforms [19] [9].
DL-Arginine hydrochloride exhibits complex pH-dependent ionization behavior due to the presence of multiple ionizable functional groups [28] [29]. The compound contains three distinct pKa values corresponding to the alpha-carboxyl group, alpha-amino group, and guanidinium side chain, resulting in pH-dependent changes in molecular charge and biological activity.
The ionization behavior of DL-arginine hydrochloride is characterized by three distinct pKa values that determine the protonation state of the molecule at different pH conditions [30] [31]. The alpha-carboxyl group exhibits a pKa value of approximately 1.82, while the alpha-amino group has a pKa of 9.09 [31] [32]. The guanidinium side chain demonstrates the highest pKa value of 13.8, as determined through combined potentiometric and nuclear magnetic resonance spectroscopy studies [30] [33].
These pKa values represent the pH at which 50% of each functional group exists in the protonated form [29] [34]. The significant difference between the guanidinium pKa and physiological pH ensures that this group remains predominantly protonated under normal biological conditions [30] [35]. This high pKa value distinguishes arginine from other basic amino acids and contributes to its unique biological properties.
The accurate determination of the guanidinium pKa has been challenging due to experimental difficulties in measuring acid-base equilibria under highly alkaline conditions [30] [33]. Recent studies using complementary potentiometric and nuclear magnetic resonance approaches have established the guanidinium pKa as 13.8 ± 0.1, which is substantially higher than previously reported values [30] [33].
Functional Group | pKa Value | Protonation State at pH 7.4 | Net Charge Contribution | References |
---|---|---|---|---|
α-Carboxyl (-COOH) | 1.82 | Deprotonated (-COO⁻) | -1 | [31] [32] |
α-Amino (-NH3+) | 9.09 | Protonated (-NH3⁺) | +1 | [31] [32] |
Guanidinium (-NH2+) | 13.80 | Protonated (-NH2⁺) | +1 | [30] [33] |
DL-Arginine hydrochloride exists predominantly as a zwitterion at physiological pH, with the carboxylate group deprotonated and both amino groups protonated [28] [29]. This zwitterionic form carries a net positive charge due to the presence of two positively charged nitrogen-containing groups and one negatively charged carboxylate group [35] [34]. The isoelectric point of arginine occurs at pH 10.76, which is significantly higher than most other amino acids due to the basic nature of the guanidinium group [29] [36].
The zwitterionic behavior of arginine is pH-dependent, with different charge states predominating at different pH values [29] [34]. At pH values below 1.82, all three ionizable groups are protonated, resulting in a net charge of +2 [34]. Between pH 1.82 and 9.09, the molecule exists as a zwitterion with a net charge of +1 [29] [34]. At pH values between 9.09 and 13.8, the net charge becomes zero as the alpha-amino group becomes deprotonated [34]. Only at extremely high pH values above 13.8 does the molecule acquire a net negative charge [34].
pH Range | α-Carboxyl State | α-Amino State | Guanidinium State | Net Charge | Biological Relevance | References |
---|---|---|---|---|---|---|
< 1.82 | -COOH | -NH₃⁺ | -NH₂⁺ | +2 | Extreme acidic conditions | [29] [34] |
1.82 - 9.09 | -COO⁻ | -NH₃⁺ | -NH₂⁺ | +1 (zwitterion) | Physiological pH range | [29] [34] |
9.09 - 13.8 | -COO⁻ | -NH₂ | -NH₂⁺ | 0 | Isoelectric point region | [29] [34] |
> 13.8 | -COO⁻ | -NH₂ | -NH₂ | -1 | Extreme basic conditions | [29] [34] |
The pH-dependent zwitterionic behavior of DL-arginine hydrochloride has significant implications for its biological function and cellular uptake [28] [37]. The predominantly cationic nature of arginine at physiological pH facilitates its interaction with negatively charged cellular components, including phospholipid membranes and nucleic acids [35]. This electrostatic interaction is important for the cellular uptake of arginine through cationic amino acid transporters.
The buffering capacity of arginine contributes to its role in maintaining cellular pH homeostasis [28] [37]. The multiple ionizable groups allow arginine to act as both an acid and a base, accepting or donating protons in response to pH changes [28] [29]. This buffering capacity is particularly important in the context of protein structure and function, where arginine residues can stabilize pH changes in their local environment [37].
The zwitterionic properties of arginine also influence its solubility and stability in biological systems [38]. The high water solubility of arginine (155 grams per liter at 20°C) is partly attributed to its zwitterionic nature, which promotes favorable interactions with water molecules [38]. This high solubility is important for the biological availability and transport of arginine in aqueous biological environments.
The pH-dependent charge distribution of DL-arginine hydrochloride affects its binding affinity to various biological targets [36] [35]. The positively charged guanidinium group can participate in electrostatic interactions with negatively charged residues in proteins, while the carboxylate group can form hydrogen bonds with polar amino acid residues [35]. These interactions are pH-dependent and can influence the binding affinity of arginine to different protein targets.
The zwitterionic behavior of arginine is particularly relevant in the context of enzyme-substrate interactions [23] [22]. The binding of arginine to nitric oxide synthase involves specific hydrogen bonding interactions that are influenced by the protonation state of the amino acid [23]. Changes in pH can therefore affect the binding affinity and enzymatic activity of arginine-dependent enzymes.